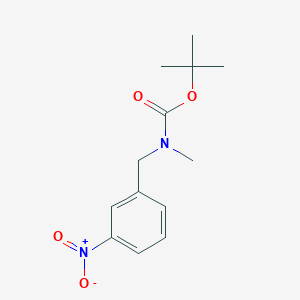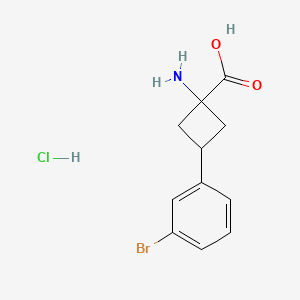
tert-Butyl 6-amino-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-amino-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a tert-butyl ester group and an amino group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 6-amino-1-naphthoate can be synthesized through the esterification of 6-amino-1-naphthoic acid with tert-butanol. The reaction is typically catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions involve heating the mixture under reflux to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the preparation of tert-butyl esters often involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents. This method ensures high yields and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-amino-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted naphthoates depending on the reagents used
Scientific Research Applications
tert-Butyl 6-amino-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-1-naphthoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active naphthoic acid. These interactions can affect enzyme activity and protein function, making the compound useful in biochemical studies .
Comparison with Similar Compounds
- tert-Butyl 6-nitro-1-naphthoate
- tert-Butyl 6-hydroxy-1-naphthoate
- tert-Butyl 6-methoxy-1-naphthoate
Comparison: tert-Butyl 6-amino-1-naphthoate is unique due to the presence of the amino group, which imparts different reactivity and biological activity compared to its nitro, hydroxy, and methoxy counterparts. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 6-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)13-6-4-5-10-9-11(16)7-8-12(10)13/h4-9H,16H2,1-3H3 |
InChI Key |
SHLMAQWWVFWTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


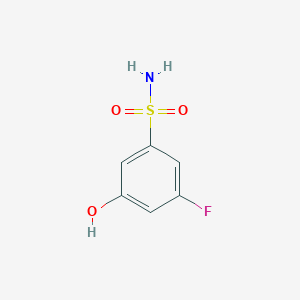
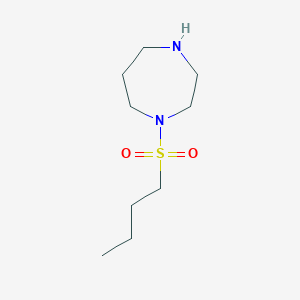
![2-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13509505.png)
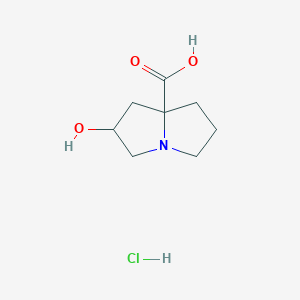
![2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one](/img/structure/B13509525.png)
![2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride](/img/structure/B13509532.png)

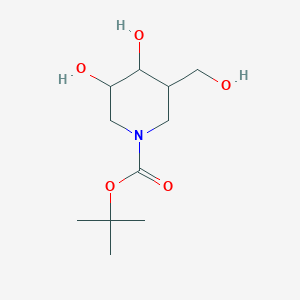

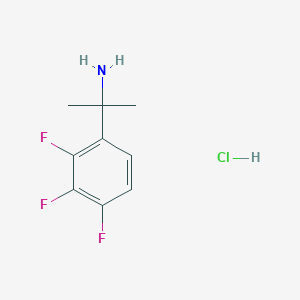
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)
